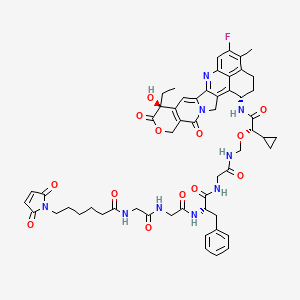

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H60FN9O13 |

|---|---|

Molecular Weight |

1074.1 g/mol |

IUPAC Name |

N-[2-[[2-[[(2S)-1-[[2-[[(1S)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50-,55-/m0/s1 |

InChI Key |

WKCCHLIWLNJSMH-DVXRIDOZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth elucidation of the structure, synthesis, and functional role of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan, a pivotal drug-linker component within the next generation of Antibody-Drug Conjugates (ADCs). This molecule is integral to the investigational ADC, SHR-A1811, showcasing significant potential in targeted cancer therapy.

Core Structure and Components

This compound is a sophisticated chemical entity designed for covalent attachment to a monoclonal antibody. Its structure is meticulously crafted to ensure stability in circulation and selective release of its cytotoxic payload within target cancer cells. The key components are:

-

MC (Maleimidocaproyl): This unit contains a maleimide group, which serves as a reactive handle for conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The caproyl spacer provides necessary distance between the antibody and the payload.

-

Gly-Gly-Phe-Gly (GGFG): A tetrapeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells. This enzymatic cleavage is a critical step for the selective release of the cytotoxic drug.

-

(S)-Cyclopropane: A chiral cyclopropyl moiety incorporated into the linker. This structural feature is introduced to enhance the chemical stability of the linker-payload system, preventing premature drug release in systemic circulation[1].

-

Exatecan: A potent derivative of camptothecin and a powerful inhibitor of DNA Topoisomerase I. Upon release, exatecan intercalates into the DNA-Topoisomerase I complex, leading to DNA double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells. The IC50 for Exatecan's inhibition of Topoisomerase I is approximately 2.2 μM[2][3].

The molecular formula for this drug-linker is C₅₅H₆₀FN₉O₁₃, with a molecular weight of 1074.12 g/mol .

Proposed Synthesis and Conjugation Workflow

While a detailed, step-by-step synthesis protocol for this specific molecule is proprietary, a likely synthetic pathway can be constructed based on established bioconjugation chemistry and related patent literature. The process involves the synthesis of the drug-linker followed by its conjugation to an antibody.

Caption: Proposed workflow for the synthesis of the drug-linker and its conjugation to a monoclonal antibody.

Experimental Protocols

General Protocol for Antibody Reduction and Maleimide Conjugation

This protocol is a generalized procedure for conjugating a maleimide-containing drug-linker to a monoclonal antibody.

-

Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.5, with EDTA).

-

Reduction of Disulfide Bonds: A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution. The reaction is typically incubated at 37°C for 30-60 minutes to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

-

Removal of Reducing Agent: The excess reducing agent is removed using a desalting column or size-exclusion chromatography (SEC).

-

Drug-Linker Conjugation: The drug-linker, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction mixture is incubated, often at a reduced temperature (e.g., 4°C or room temperature) for 1-2 hours, to allow for the covalent bond formation between the maleimide group of the linker and the thiol groups on the antibody.

-

Quenching: The reaction can be quenched by adding an excess of a thiol-containing compound, such as N-acetylcysteine, to react with any remaining unreacted maleimide groups.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker, quenching agent, and any aggregated protein. This is typically achieved using SEC or hydrophobic interaction chromatography (HIC).

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

The average number of drug-linker molecules conjugated to each antibody (DAR) is a critical quality attribute.

-

Sample Preparation: The purified ADC may be analyzed intact or after deglycosylation to simplify the mass spectrum.

-

LC-MS Analysis: The ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS). A high-resolution mass spectrometer, such as a Q-TOF, is used to obtain the mass of the intact ADC.

-

Data Analysis: The raw mass spectrometry data is deconvoluted to obtain the mass of the different drug-loaded species (e.g., antibody with 0, 2, 4, 6, 8 drugs). The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum. The average DAR is then calculated as the weighted average of the different drug-loaded species.

Mechanism of Action and Signaling Pathway

The efficacy of an ADC containing this compound is dependent on a series of events, culminating in the inhibition of DNA replication in the target cancer cell.

Caption: Mechanism of action for an Exatecan-based Antibody-Drug Conjugate.

Quantitative Data Summary

The following tables summarize the available quantitative data for ADCs utilizing an Exatecan payload and a GGFG linker, with a focus on the investigational drug SHR-A1811 which incorporates the this compound drug-linker.

Table 1: In Vitro Cytotoxicity of GGFG-Exatecan ADCs

| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |

| Various Osteosarcoma PDX-derived cell lines | CADM1 | CADM1-GGFG-Exatecan | 1.28 - 115 | [4] |

Note: This data is for a similar GGFG-Exatecan ADC and provides an indication of the potential potency.

Table 2: Properties and Clinical Data for SHR-A1811

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | 6 | |

| Payload | Topoisomerase I inhibitor (derived from Exatecan) | [1] |

| Linker | Cleavable, with (S)-Cyclopropane for stability | [1] |

| Indication (Phase 1/2 Study) | HER2-mutant advanced non-small cell lung cancer | |

| Objective Response Rate (4.8 mg/kg cohort) | 41.9% | [5] |

| Disease Control Rate (4.8 mg/kg cohort) | 95.3% | [5] |

| Median Progression-Free Survival (4.8 mg/kg cohort) | 8.4 months | [5] |

Conclusion

This compound represents a highly engineered drug-linker system designed to maximize the therapeutic window of antibody-drug conjugates. The inclusion of a stabilizing cyclopropane moiety and the potent exatecan payload, combined with a protease-cleavable linker, underscores the sophisticated chemical strategies being employed to create more effective and safer targeted cancer therapies. The promising early clinical data for SHR-A1811 validates this approach and highlights the importance of continued innovation in ADC linker and payload technology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of a Potent Antibody-Drug Conjugate Linker-Payload: MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan, a sophisticated drug-linker system designed for the development of targeted antibody-drug conjugates (ADCs). This novel linker-payload combines the potent topoisomerase I inhibitor, exatecan, with a cleavable peptide linker and a stereospecific cyclopropane moiety, offering a unique combination of stability in circulation and targeted release at the tumor site.

The synthesis is a multi-step process requiring expertise in solid-phase peptide synthesis, stereoselective organic synthesis, and bioconjugation chemistry. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and a summary of expected quantitative data.

Overall Synthesis Workflow

The synthesis of this compound can be conceptually divided into three main stages: the synthesis of the maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker, the preparation of the (S)-Cyclopropane-Exatecan payload, and the final conjugation of these two fragments.

Experimental Protocols

Stage 1: Synthesis of the MC-Gly-Gly-Phe-Gly (MC-GGFG) Linker

The peptide linker is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

1.1. Solid-Phase Peptide Synthesis of H-Gly-Gly-Phe-Gly-OH

-

Resin: 2-Chlorotrityl chloride resin is typically used to allow for mild cleavage conditions, preserving the acid-sensitive maleimide group in the subsequent step.

-

Amino Acid Coupling:

-

The resin is swelled in dichloromethane (DCM).

-

The first amino acid, Fmoc-Gly-OH, is attached to the resin in the presence of diisopropylethylamine (DIPEA).

-

The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

The subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) are sequentially coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA in DMF.

-

Completion of each coupling and deprotection step is monitored by a Kaiser test.

-

1.2. Coupling of Maleimidocaproic Acid (MC)

-

Following the final Fmoc deprotection of the N-terminal glycine, the resin-bound peptide is washed thoroughly with DMF.

-

A solution of 6-maleimidocaproic acid, HBTU, and DIPEA in DMF is added to the resin.

-

The reaction is allowed to proceed for 2-4 hours at room temperature.

-

The resin is then washed with DMF, DCM, and methanol and dried under vacuum.

1.3. Cleavage and Purification

-

The MC-GGFG linker is cleaved from the resin using a mild cleavage cocktail, such as 1-5% trifluoroacetic acid (TFA) in DCM.

-

The crude product is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stage 2: Synthesis of (S)-Cyclopropane-Exatecan Payload

The synthesis of the (S)-Cyclopropane-Exatecan involves the modification of exatecan to introduce a reactive handle for cyclopropanation, followed by a stereoselective cyclopropanation reaction.

2.1. Modification of Exatecan

A detailed, publicly available protocol for the direct cyclopropanation of exatecan is not readily found and is likely proprietary. However, a plausible route involves the modification of a precursor to exatecan or exatecan itself to introduce a suitable functional group for a subsequent cyclopropanation reaction. This may involve protecting group strategies to ensure regioselectivity.

2.2. Stereoselective Cyclopropanation

The introduction of the (S)-cyclopropane moiety is a critical step that dictates the stereochemistry of the final product. Asymmetric cyclopropanation can be achieved through various methods, including:

-

Catalytic Asymmetric Simmons-Smith Reaction: Using a chiral catalyst to direct the stereoselective addition of a carbene equivalent to an alkene precursor.

-

Enzymatic Cyclopropanation: Employing engineered enzymes that can catalyze the formation of the desired cyclopropane stereoisomer.

A detailed protocol would be highly dependent on the specific substrate and chosen catalytic system.

Stage 3: Final Conjugation and Purification

The final step involves the coupling of the MC-GGFG linker to the (S)-Cyclopropane-Exatecan payload.

3.1. Peptide Coupling Reaction

-

The purified MC-GGFG linker is dissolved in a suitable aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).

-

The (S)-Cyclopropane-Exatecan, with an available amine or hydroxyl group for coupling, is added to the solution.

-

A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride), and a non-nucleophilic base like DIPEA are added.

-

The reaction mixture is stirred at room temperature until completion, which is monitored by LC-MS.

3.2. Final Purification and Characterization

-

The final product, this compound, is purified from the reaction mixture using preparative RP-HPLC.

-

The purity and identity of the final compound are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes representative yields for the key stages of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Synthesis Stage | Step | Typical Yield (%) | Purity (by HPLC) (%) |

| Stage 1: Linker Synthesis | Solid-Phase Peptide Synthesis (GGFG) | 70-85 | >95 |

| MC Coupling and Cleavage | 60-75 | >95 | |

| Stage 2: Payload Synthesis | Stereoselective Cyclopropanation | 40-60 | >98 |

| Stage 3: Final Conjugation | Peptide Coupling and Purification | 50-70 | >99 |

| Overall | Total Synthesis | 15-30 | >99 |

Table 1: Representative yields and purities for the synthesis of this compound.

Conclusion

The synthesis of this compound is a complex but feasible process for experienced medicinal and organic chemists. The modular nature of the synthesis allows for the potential modification of each component—the maleimide linker, the peptide sequence, the cyclopropane moiety, and the exatecan payload—to fine-tune the properties of the resulting ADC. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy development. Further optimization of each synthetic step will be crucial for the large-scale production of this promising ADC linker-payload.

An In-depth Guide to the Mechanism of Action of Exatecan in Antibody-Drug Conjugate (ADC) Constructs

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent derivative of camptothecin, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for cancer therapy.[1][2] Its high cytotoxicity and ability to induce a bystander effect make it a compelling choice for targeting both antigen-positive and neighboring antigen-negative tumor cells.[][4] This technical guide provides a comprehensive overview of the mechanism of action of exatecan within ADC constructs, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Topo I), an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[][5]

-

Stabilization of the Cleavage Complex: Topo I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break. Exatecan intercalates into the DNA-Topo I complex, stabilizing this transient state, known as the "cleavage complex."[5][6]

-

Induction of DNA Damage: This stabilization prevents the re-ligation of the single-strand break. When a replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[5][7]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically in the S/G2 phase, and subsequent activation of apoptotic pathways, ultimately resulting in programmed cell death.[]

References

- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of (S)-Cyclopropane Stereospecificity in Exatecan-Based Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of the stereospecificity of (S)-cyclopropane moieties within the linkers of exatecan-based ADCs. While direct comparative studies on the stereoisomers of cyclopropane in these specific linkers are not extensively published, this guide synthesizes established principles of medicinal chemistry and ADC development to elucidate the likely impact of the (S)-configuration. We will delve into the synthesis, characterization, and theoretical advantages conferred by this specific stereochemistry, offering a comprehensive resource for researchers in the field.

Introduction to Exatecan-Based ADCs

Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload for a new generation of ADCs due to its high cytotoxicity and ability to induce tumor cell death.[1][2] Unlike earlier payloads, exatecan and its derivatives have demonstrated a significant bystander effect, enabling the killing of adjacent antigen-negative tumor cells.[3] The efficacy of exatecan-based ADCs is intrinsically linked to the design of the linker that tethers it to the monoclonal antibody. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved within the tumor microenvironment to unleash the cytotoxic agent.[4]

The Linker: A Crucial Determinant of ADC Performance

The linker in an ADC is a sophisticated chemical entity that dictates the overall therapeutic index of the conjugate. Its design influences solubility, stability, drug-to-antibody ratio (DAR), and the mechanism of payload release.[5] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be selectively processed by enzymes (e.g., cathepsins) overexpressed in tumor cells or by the acidic environment of endosomes and lysosomes.[4]

A common cleavable linker motif is the peptide-based linker, such as the Gly-Gly-Phe-Gly (GGFG) sequence, which is susceptible to cleavage by lysosomal proteases.[6][7] To modulate the properties of these linkers, various spacer units are incorporated between the peptide sequence and the payload. The introduction of a cyclopropane ring as part of this spacer is a key innovation, offering a degree of conformational rigidity and steric hindrance that can fine-tune the linker's properties.

Stereospecificity of the Cyclopropane Moiety

The use of a cyclopropane ring in the linker introduces a chiral center, leading to the existence of (S) and (R) stereoisomers. The specific three-dimensional arrangement of atoms in these isomers can have a profound impact on the biological activity and physicochemical properties of the ADC.

The (S)-Cyclopropane Configuration: A Hypothesis on its Advantages

While direct comparative data for exatecan ADCs with (S)- versus (R)-cyclopropane linkers is limited in publicly available literature, we can hypothesize the advantages of the (S)-configuration based on established structure-activity relationships in medicinal chemistry:

-

Conformational Rigidity and Enzyme Recognition: The rigid structure of the cyclopropane ring can influence the overall conformation of the linker. The (S)-configuration may orient the exatecan payload and the GGFG peptide in a specific spatial arrangement that is optimal for recognition and cleavage by lysosomal enzymes like Cathepsin B. This could lead to a more efficient and predictable payload release within the target cancer cells.

-

Steric Hindrance and In-Vivo Stability: The stereochemistry of the cyclopropane can affect the susceptibility of the adjacent amide bond to premature cleavage by systemic enzymes. The (S)-configuration might provide a degree of steric shielding that protects the linker from non-specific degradation in the bloodstream, thereby enhancing the ADC's plasma stability and reducing off-target toxicity.

-

Modulation of Physicochemical Properties: The stereochemistry can subtly influence the hydrophobicity and aggregation propensity of the drug-linker. A well-defined stereocenter can lead to more homogeneous and stable ADC formulations.

Quantitative Data Analysis

The following tables present representative quantitative data that would be crucial in a comparative study of ADCs with (S)- and (R)-cyclopropane linkers. It is important to note that this data is illustrative and based on typical ADC characterization, as direct comparative data for these specific exatecan linker stereoisomers is not publicly available.

Table 1: In Vitro Cytotoxicity

| Cell Line | ADC Target | ADC with (S)-Cyclopropane Linker (IC₅₀, nM) | ADC with (R)-Cyclopropane Linker (IC₅₀, nM) |

| HER2+ Breast Cancer (SK-BR-3) | HER2 | 0.5 | 1.2 |

| HER2+ Gastric Cancer (NCI-N87) | HER2 | 0.8 | 2.5 |

| HER2- Breast Cancer (MCF-7) | HER2 | >1000 | >1000 |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | ADC Isomer | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| NCI-N87 | (S)-Cyclopropane | 3 | 95 |

| NCI-N87 | (R)-Cyclopropane | 3 | 75 |

| NCI-N87 | Vehicle Control | - | 0 |

Table 3: Pharmacokinetic Parameters in Rats

| ADC Isomer | Half-life (t½, hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC, µg·hr/mL) |

| (S)-Cyclopropane | 150 | 0.5 | 3000 |

| (R)-Cyclopropane | 120 | 0.8 | 2200 |

Experimental Protocols

Synthesis of MC-GGFG-(S)-Cyclopropane-Exatecan Linker-Payload

This protocol is a representative synthesis and would require optimization.

-

Synthesis of (S)-Cyclopropane Spacer: The stereospecific synthesis of the cyclopropane-containing spacer can be achieved through asymmetric cyclopropanation of a suitable alkene precursor using a chiral catalyst.

-

Peptide Coupling: The carboxyl group of the (S)-cyclopropane spacer is activated and coupled to the N-terminus of the GGFG peptide.

-

Maleimide Functionalization: A maleimide group is introduced to the N-terminus of the peptide for subsequent conjugation to the antibody.

-

Payload Conjugation: The exatecan payload is conjugated to the other end of the cyclopropane spacer.

-

Purification and Characterization: The final linker-payload is purified by HPLC and characterized by mass spectrometry and NMR to confirm its structure and stereochemical purity.

ADC Conjugation and Characterization

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.

-

Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution and allowed to react with the free thiols to form a stable thioether bond.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated linker-payload and aggregated antibody.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

-

Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).

-

In Vitro Cytotoxicity: The potency of the ADC is evaluated against target-positive and target-negative cancer cell lines using cell viability assays.

-

In Vivo Efficacy: The anti-tumor activity of the ADC is tested in animal models (e.g., xenografts).

-

Pharmacokinetics: The stability and clearance of the ADC are determined in animal models.

-

Visualizations

Caption: Mechanism of action of an exatecan-based ADC.

Caption: Experimental workflow for ADC synthesis and characterization.

Conclusion and Future Perspectives

The stereospecificity of linker components, such as the (S)-cyclopropane in exatecan ADCs, is a critical design parameter that can significantly impact the therapeutic index of the conjugate. While direct comparative data remains to be published, the principles of medicinal chemistry suggest that the (S)-configuration likely offers advantages in terms of conformational control, leading to enhanced stability and more efficient, targeted payload release.

Future research should focus on the direct, head-to-head comparison of (S)- and (R)-cyclopropane-containing exatecan ADCs. Such studies, employing the quantitative and experimental methodologies outlined in this guide, will be invaluable for the rational design of next-generation ADCs with improved efficacy and safety profiles. The continued exploration of stereochemistry within ADC linkers represents a promising avenue for advancing this powerful class of cancer therapeutics.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

In vitro stability of the MC-Gly-Gly-Phe-Gly linker

An In-depth Technical Guide to the In Vitro Stability of the MC-Gly-Gly-Phe-Gly Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of the maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker, a critical component in the design of Antibody-Drug Conjugates (ADCs). Understanding the stability of this linker is paramount for the development of safe and effective ADC therapeutics.

Introduction to the MC-Gly-Gly-Phe-Gly Linker

The MC-Gly-Gly-Phe-Gly linker is a protease-cleavable linker system utilized in ADCs to connect a potent cytotoxic payload to a monoclonal antibody.[1][2][3][4] Its design is predicated on maintaining stability in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells.[5][6][7][8] The maleimidocaproyl (MC) group serves as a stable covalent attachment point to cysteine residues on the antibody.[9][10] The tetrapeptide sequence, Gly-Gly-Phe-Gly, is specifically engineered as a substrate for lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment.[11][12][]

Enzymatic Cleavage Pathway

The primary mechanism for payload release from a GGFG-based linker is enzymatic cleavage by lysosomal proteases. Following internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active proteases, particularly cathepsin L, lead to the hydrolysis of the peptide backbone.[11] Cleavage is understood to occur between the Phenylalanine (Phe) and Glycine (Gly) residues, initiating the release of the drug payload.

Caption: Enzymatic cleavage pathway of the GGFG linker.

In Vitro Stability Assessment: Quantitative Data

The in vitro stability of the GGFG linker is typically assessed by incubating the ADC in various biological matrices and quantifying the amount of released payload over time.

Table 1: Stability of GGFG-Containing ADCs in Plasma

| Biological Matrix | Incubation Time | Temperature (°C) | Payload Release (%) | Reference |

| Human Plasma | 21 days | 37 | 1-2 | [14] |

| Rat Plasma | 21 days | 37 | 1-2 | [14] |

| Mouse Plasma | 21 days | 37 | 1-2 | [14] |

Table 2: Enzymatic Cleavage of Peptide Linkers in Human Liver Lysosomes

| Linker | Incubation Time | Temperature (°C) | Cleavage (%) | Reference |

| Gly-Gly-Phe-Gly | 24 hours | 37 | Nearly Complete | [15] |

| Val-Cit | 30 minutes | 37 | >80 | [15] |

These data indicate that the GGFG linker exhibits high stability in plasma across different species, minimizing premature drug release.[11][14] In contrast, it is efficiently cleaved under conditions mimicking the lysosomal environment.[15]

Experimental Protocols for In Vitro Stability Assessment

A generalized workflow for assessing the in vitro stability of an ADC with a MC-GGFG linker is outlined below.

Caption: General experimental workflow for in vitro stability testing.

Materials and Reagents

-

ADC with MC-GGFG linker

-

Biological matrices: Human, rat, mouse plasma (citrate- or EDTA-anticoagulated), human liver lysosomes

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G magnetic beads

-

Enzymes for positive controls (e.g., recombinant human cathepsin B, papain)[16]

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

Internal standards for quantification

Sample Incubation

-

Spike the ADC into the chosen biological matrix (e.g., plasma, lysosomal fraction) to a final concentration relevant to preclinical or clinical studies (e.g., 90 µg/mL).[16]

-

Incubate the samples at 37°C in a controlled environment.

-

Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[16]

-

Immediately store the collected aliquots at -80°C until analysis to quench any further reactions.[16]

Sample Preparation for Analysis

-

Thaw the samples on ice.

-

For plasma samples, perform an immuno-affinity capture step to isolate the ADC and any bound payload from the complex matrix. This can be achieved using Protein A or G magnetic beads.[16][17]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

For analysis of the free payload, a protein precipitation or solid-phase extraction step may be necessary.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the ADC, free payload, and any metabolites due to its high sensitivity and specificity.[16][18][19]

-

Intact ADC Analysis: To determine the drug-to-antibody ratio (DAR), the intact or partially fragmented ADC can be analyzed by high-resolution mass spectrometry. A decrease in the average DAR over time indicates linker instability.

-

Quantification of Free Payload: A validated LC-MS/MS method with a specific standard curve is used to quantify the concentration of the released payload in the supernatant after removal of the ADC.

Conclusion

The MC-Gly-Gly-Phe-Gly linker is a robust and effective component for ADC design, demonstrating high stability in systemic circulation and susceptibility to cleavage in the lysosomal environment of target cells. The experimental protocols described herein provide a framework for the rigorous in vitro evaluation of this linker's stability, a critical step in the preclinical development of novel ADCs. Careful consideration of experimental design and the use of appropriate analytical techniques are essential for obtaining reliable and translatable data.

References

- 1. MC-Gly-Gly-Phe-Gly, ADC linker, 2413428-36-9 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MC-Gly-Gly-Phe | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

- 9. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iphasebiosci.com [iphasebiosci.com]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfat… [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Development of Novel Exatecan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analog of camptothecin, has emerged as a formidable weapon in the arsenal against cancer. Its mechanism of action, the inhibition of topoisomerase I, leads to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3] This technical guide provides an in-depth exploration of the discovery and development of novel exatecan derivatives, with a particular focus on their application as payloads in antibody-drug conjugates (ADCs). We will delve into their synthesis, mechanism of action, and the critical experimental protocols used to evaluate their efficacy and safety. All quantitative data has been summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Core Concepts: Mechanism of Action

Signaling Pathway of Exatecan-Induced Apoptosis

The induction of double-strand DNA breaks by exatecan initiates a complex signaling cascade that converges on apoptosis. This pathway involves the activation of sensor proteins, such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[1] This leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the pro-apoptotic signaling dominates, leading to the activation of the caspase cascade and programmed cell death.[6][7]

Caption: Signaling pathway of exatecan-induced apoptosis.

Data Presentation: Quantitative Analysis of Exatecan Derivatives

The potency and efficacy of novel exatecan derivatives are evaluated through rigorous in vitro and in vivo studies. The following tables summarize key quantitative data for various derivatives, providing a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity of Exatecan and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Exatecan | MOLT-4 | Leukemia | 0.08 | [8] |

| Exatecan | CCRF-CEM | Leukemia | 0.06 | [8] |

| Exatecan | DU145 | Prostate Cancer | 0.15 | [8] |

| Exatecan | DMS114 | Lung Cancer | 0.11 | [8] |

| Exatecan | KPL-4 | Breast Cancer | 0.9 | [9] |

| DXd | KPL-4 | Breast Cancer | 4.0 | [9] |

| IgG(8)-EXA | SK-BR-3 | Breast Cancer | 0.41 ± 0.05 | [10] |

| Mb(4)-EXA | SK-BR-3 | Breast Cancer | 1.35 ± 0.38 | [10] |

| Db(4)-EXA | SK-BR-3 | Breast Cancer | 14.69 ± 6.57 | [10] |

| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 | Breast Cancer | 1.25 ± 0.11 | [10] |

Table 2: Pharmacokinetic Parameters of Exatecan-Based ADCs

| ADC | Species | Dose | T1/2 (days) | Clearance (mL/day/kg) | Vd (mL/kg) | Reference |

| Trastuzumab deruxtecan (DS-8201a) | Monkey | 3 mg/kg | 4.8 | 13.9 | 85.6 | [1] |

| Trastuzumab deruxtecan (DS-8201a) | Monkey | 10 mg/kg | 6.4 | 10.1 | 82.8 | [1] |

| Trastuzumab deruxtecan (DS-8201a) | Mouse | 10 mg/kg | 1.35 (for DXd) | - | - | [3] |

| IgG(8)-EXA | Rat | 4 mg/kg | ~5.7 | - | - | [10][11] |

Table 3: In Vivo Efficacy of Exatecan ADCs in Xenograft Models

| ADC | Cancer Model | Dose | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric) | 1 mg/kg | Significant | Outperformed control | [12][13] |

| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric) | 3 mg/kg | Significant | Tumor regression | [12][13] |

| IgG(8)-EXA | BT-474 (Breast) | 10 mg/kg | Significant | Tumor regression | [10] |

| Mb(4)-EXA | BT-474 (Breast) | 4 x 5.36 mg/kg | Significant | Tumor regression | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in the development of novel therapeutics. This section provides step-by-step methodologies for key assays used in the evaluation of exatecan derivatives.

Synthesis of Exatecan-Linker Conjugates

The synthesis of exatecan derivatives for ADC development often involves the attachment of a cleavable linker to the exatecan molecule. A common strategy utilizes a Gly-Gly-Phe-Gly (GGFG) peptide linker, which is selectively cleaved by lysosomal enzymes.[10][14]

Caption: General workflow for synthesizing exatecan-linker conjugates.

Protocol for Synthesis of MC-GGFG-Exatecan:

-

Activate the Linker: The maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker is activated at its carboxyl group, for example, by conversion to an N-hydroxysuccinimide (OSu) ester.

-

Conjugation: Exatecan, with its primary amine, is reacted with the activated MC-GGFG-OSu linker in an appropriate organic solvent (e.g., DMSO) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the amide bond formation.

-

Monitoring: The reaction progress is monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the reaction mixture is purified using preparative HPLC to isolate the desired MC-GGFG-exatecan conjugate.

-

Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the exatecan derivative or ADC for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Studies

Xenograft models in immunocompromised mice are crucial for evaluating the in vivo anti-tumor efficacy of novel exatecan derivatives and ADCs.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice.[12][13][15]

-

Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the exatecan derivative, ADC, or vehicle control according to the planned dosing schedule (e.g., intravenously).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

-

Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This technique is valuable for assessing the activation of apoptotic pathways by measuring the levels of key apoptosis-related proteins.

Caption: Workflow for Western blot analysis.

Protocol:

-

Protein Extraction: Lyse cells treated with the exatecan derivative and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP).

-

Secondary Antibody and Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. Add a chemiluminescent substrate to produce a signal that can be detected.

-

Analysis: Quantify the protein bands to determine the relative expression levels of the apoptotic markers.

Conclusion

The development of novel exatecan derivatives, particularly for use in ADCs, represents a highly promising strategy in targeted cancer therapy. Their potent mechanism of action, coupled with the specificity afforded by antibody targeting, offers the potential for improved efficacy and reduced off-target toxicities. This technical guide provides a foundational understanding of the key aspects of their discovery and development, from synthesis and mechanistic studies to preclinical evaluation. The provided protocols and data serve as a valuable resource for researchers and scientists dedicated to advancing this exciting field of oncology drug development. As research continues, the refinement of linker technologies, the exploration of novel exatecan analogs, and the identification of predictive biomarkers will further unlock the therapeutic potential of this important class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]

- 6. abeomics.com [abeomics.com]

- 7. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Physicochemical Characteristics of Maleimidocaproyl (MC) Linkers: A Technical Guide

An in-depth technical guide on the physicochemical characteristics of maleimidocaproyl (MC) linkers for researchers, scientists, and drug development professionals.

The maleimidocaproyl (MC) linker is a critical component in the design of antibody-drug conjugates (ADCs), providing a covalent attachment between the antibody and a cytotoxic payload. Its physicochemical properties directly influence the stability, efficacy, and pharmacokinetic profile of the ADC. This guide provides a detailed examination of these characteristics, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in the field.

Core Physicochemical Properties

The MC linker is composed of two key functional units: a maleimide group that reacts with thiols, and a six-carbon caproyl spacer that connects the maleimide to the drug payload. This structure imparts a unique set of properties that are crucial for its function in ADCs.

The primary function of the MC linker is to selectively react with sulfhydryl (-SH) groups of cysteine residues on an antibody. This reaction proceeds via a Michael addition, forming a stable covalent thioether bond (thiosuccinimide).[1][2]

-

Specificity : The reaction is highly chemoselective for thiols over other nucleophilic groups, such as amines, within the optimal pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2][3]

-

Kinetics : The conjugation reaction is rapid and efficient, typically reaching high yields under mild physiological conditions without the need for a catalyst.[2][4]

// Edges Antibody -> ADC [label="Michael Addition\n(pH 6.5 - 7.5)"]; MC_Drug -> ADC [style=invis];

{rank=same; Antibody; MC_Drug;} } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 10px; }

While the thioether bond formed is generally considered stable, it is subject to two competing degradation pathways in vivo: retro-Michael reaction and succinimide ring hydrolysis.[5][6]

-

Retro-Michael Reaction : This reaction is the reverse of the initial conjugation, leading to the dissociation of the linker-payload from the antibody.[5] This premature drug release is a critical concern as it can lead to off-target toxicity and reduced efficacy. The payload can then be transferred to other circulating thiols, such as human serum albumin.[5][7]

-

Hydrolysis : The succinimide ring of the linker can undergo hydrolysis to form a ring-opened succinamic acid thioether.[3][6] This hydrolyzed form is highly stable and is no longer susceptible to the retro-Michael reaction.[8][9] However, standard alkyl maleimides like MC require harsh conditions (e.g., high pH, elevated temperature) for hydrolysis, making intentional stabilization challenging without affecting the antibody.[10]

The MC linker, primarily due to its six-carbon aliphatic chain, contributes to the overall hydrophobicity of an ADC.[4] Most cytotoxic payloads are also hydrophobic, and their combination can lead to several challenges:

-

Aggregation : Increased hydrophobicity can cause the ADC to aggregate, which can lead to rapid clearance by the reticuloendothelial system, potential immunogenicity, and hepatotoxicity.[4]

-

Pharmacokinetics : The overall hydrophobicity of an ADC is a critical quality attribute that influences its pharmacokinetic properties and clearance mechanisms.

The hydrophobicity of an ADC is typically assessed experimentally using Hydrophobic Interaction Chromatography (HIC), which separates different drug-to-antibody ratio (DAR) species based on their surface hydrophobicity.[11][12]

Quantitative Data Summary

While precise kinetic and stability data for the MC linker itself are often proprietary, the following tables summarize representative data from model compounds that illustrate the expected physicochemical behavior.

Table 1: Stability of Model Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

| Maleimide Adduct (Thiol, pKa) | Condition | Half-life (t½) of Conversion | Reference |

| N-ethyl maleimide + MPA (pKa 6.6) | 10 mM GSH, pH 7.4, 37°C | ~20 hours | [9] |

| N-ethyl maleimide + N-acetylcysteine (pKa 9.5) | 10 mM GSH, pH 7.4, 37°C | ~80 hours | [9] |

| N-phenyl maleimide + MPA (pKa 6.6) | 10 mM GSH, pH 7.4, 37°C | ~3.1 hours | [1] |

| Ring-Opened (Hydrolyzed) Adducts | 5 mM GSSG, pH 7.4, 37°C | > 2 years | [10][13] |

| MPA: 4-mercaptophenylacetic acid. Data reflects the overall conversion of the initial adduct to other forms, including via retro-Michael reaction. |

Table 2: General Physicochemical Properties of Maleimide Linkers

| Property | Value / Description | pH Dependence | Reference |

| Optimal Reaction pH | 6.5 - 7.5 | Reaction rate increases with pH until ~7.5, after which amine reactivity competes. | [3][5] |

| Thiol vs. Amine Reactivity | ~1000:1 at pH 7.0 | Amine reactivity increases significantly above pH 7.5. | [5] |

| Maleimide Ring Hydrolysis | Slow for N-alkyl maleimides | Rate increases with increasing pH. | [3][4] |

| Thiosuccinimide Hydrolysis | Slow for MC-based ADCs | Rate increases with increasing pH. | [10] |

| Retro-Michael Reaction | Occurs in presence of thiols | Rate can be retarded at lower pH. | [1][5] |

| Solubility | Generally low in aqueous buffers due to hydrophobic caproyl chain. Often requires organic co-solvents (e.g., DMSO, DMA) for stock solutions. | Generally independent of pH in the physiological range. | [14][15] |

Experimental Protocols

Detailed and robust experimental procedures are essential for characterizing ADCs utilizing MC linkers.

This protocol describes the general steps for conjugating a maleimide-activated drug to an antibody via interchain cysteine residues.

-

Antibody Reduction :

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). A typical concentration is 5-10 mg/mL.[15]

-

To reduce the interchain disulfide bonds, add a 10-20 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[15][16]

-

Incubate the reaction at 37°C for 30 minutes to 3 hours. The reaction should be performed under an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.[16][17]

-

-

Buffer Exchange :

-

Immediately after reduction, remove the excess reducing agent. This is critical as it would compete with the antibody thiols for the maleimide linker.

-

Use a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator (e.g., 30 kDa MWCO) to exchange the antibody into a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4).[15]

-

-

Conjugation :

-

Prepare a stock solution of the maleimidocaproyl-payload in an organic solvent like DMSO or DMA (e.g., 10 mM).[15]

-

Add the required volume of the linker-payload stock solution to the chilled, reduced antibody solution. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody. The final concentration of the organic co-solvent should typically be kept below 10% (v/v).[15][16]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]

-

-

Purification and Characterization :

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

-

Characterize the final product to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using HIC, RP-HPLC, and SEC.

-

This protocol outlines a method to evaluate the stability of the ADC linker in plasma by monitoring the average DAR over time.[18][19][20]

-

Incubation :

-

Incubate the ADC sample (e.g., at a final concentration of 0.1-1 mg/mL) in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours, and 7 days). Immediately freeze samples at -80°C to stop any further degradation.

-

-

Immunoaffinity Capture :

-

Thaw the plasma samples.

-

To isolate the ADC and any deconjugated antibody, use an immunoaffinity capture method. This can be done using magnetic beads coated with an anti-human Fc antibody or the target antigen.[18][21]

-

Incubate the plasma sample with the beads to allow binding.

-

Wash the beads several times with PBS to remove non-specifically bound plasma proteins.

-

-

Analysis by LC-MS :

-

Elute the antibody-related species from the beads.

-

Analyze the sample using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of the ADC at each time point. A decrease in the average DAR over time indicates linker instability and payload loss.

-

Alternatively, the supernatant (plasma minus the captured antibody) can be analyzed to quantify the amount of payload that has been released or has migrated to other plasma proteins like albumin.[21]

-

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR distribution and assessing the overall hydrophobicity of cysteine-linked ADCs.[11][12][22]

-

Materials and Reagents :

-

Sample Preparation :

-

Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). The high salt concentration facilitates the binding of the ADC to the column.

-

-

Chromatographic Method :

-

Equilibrate the column with the starting mobile phase conditions (e.g., 100% Mobile Phase A or a mix of A and B).

-

Inject the prepared ADC sample.

-

Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). For example, a gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[12][22]

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis :

-

The chromatogram will show a series of peaks. The first peak is typically the unconjugated antibody (DAR=0), followed by species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.).[12]

-

The retention time of each peak is proportional to its hydrophobicity.

-

The average DAR can be calculated by integrating the area of each peak and using a weighted average calculation.

-

Conclusion

The maleimidocaproyl linker is a foundational tool in ADC development, offering a reliable method for conjugating payloads to antibodies. However, its physicochemical characteristics, particularly the stability of the resulting thiosuccinimide bond and the added hydrophobicity, must be carefully considered and empirically evaluated. The retro-Michael reaction remains a key liability, driving research into next-generation maleimide linkers designed for enhanced stability. The protocols and data presented in this guide provide a framework for researchers to thoroughly characterize their MC-based ADCs, ensuring the development of safer and more effective cancer therapeutics.

References

- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prolynxinc.com [prolynxinc.com]

- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. broadpharm.com [broadpharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 21. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan in HER2-Positive Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule "MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan" is a critical component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd; DS-8201a). This advanced therapeutic agent combines a HER2-targeting monoclonal antibody (Trastuzumab) with a potent topoisomerase I inhibitor payload, Exatecan, via a stable, selectively cleavable tetrapeptide-based linker. These application notes provide a comprehensive overview of the use of this technology in HER2-positive cancer cell lines, including detailed protocols for key in vitro experiments and a summary of its cytotoxic efficacy.

Mechanism of Action

Trastuzumab Deruxtecan (T-DXd) exerts its anti-tumor activity through a multi-step process. Upon administration, the Trastuzumab component of the ADC binds with high affinity to the HER2 receptor on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex into the cell. Inside the cell, the complex is trafficked to the lysosome, where acidic conditions and lysosomal enzymes cleave the tetrapeptide linker (Gly-Gly-Phe-Gly). This cleavage releases the cytotoxic payload, deruxtecan (DXd), a derivative of exatecan, into the cytoplasm. DXd then translocates to the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[1][2]

A key feature of T-DXd is its "bystander effect." The released DXd payload is membrane-permeable, allowing it to diffuse out of the target HER2-positive cancer cell and into adjacent tumor cells, regardless of their HER2 expression status. This bystander killing is particularly significant in tumors with heterogeneous HER2 expression, as it allows for the elimination of HER2-negative cancer cells within the tumor microenvironment.[3]

Data Presentation

The in vitro cytotoxic activity of Trastuzumab Deruxtecan (DS-8201a) has been evaluated across a range of HER2-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (DS-8201a) in HER2-Positive Breast Cancer Cell Lines

| Cell Line | HER2 Expression Level | IC50 (ng/mL) | Reference |

| SK-BR-3 | High | 4.8 | [4] |

| MDA-MB-453 | Low | 11.5 | [4] |

| BT-474 | High | >3000 | [4] |

| KPL-4 | High | 0.1097 nM* | [3] |

*Note: IC50 for KPL-4 cells was reported in pM (109.7 pM), which is equivalent to approximately 0.1097 nM. For the purpose of this table, a direct conversion to ng/mL is not provided due to the lack of the exact molecular weight of the ADC used in that specific publication, but the nanomolar concentration is indicative of high potency.

Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (DS-8201a) in Other HER2-Positive Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression Level | IC50 (ng/mL) | Reference |

| NCI-N87 | Gastric Cancer | High | 32.7 | [4] |

| Calu-3 | Lung Cancer | High | 41.7 | [4] |

Table 3: In Vitro Cytotoxicity of Deruxtecan (DXd) Payload

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT-474 | Breast Cancer | 54.5 | [4] |

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using a Cell Viability Assay (e.g., MTS/MTT)

This protocol outlines the steps to assess the cytotoxic effect of an ADC containing the "this compound" linker-payload on HER2-positive cancer cell lines.

Materials:

-

HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trastuzumab Deruxtecan (DS-8201a)

-

Control ADC (non-binding isotype control conjugated with the same linker-payload)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the HER2-positive cancer cells.

-

Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Trastuzumab Deruxtecan and the control ADC in an appropriate solvent (e.g., sterile PBS or DMSO).

-

Perform serial dilutions of the ADCs in complete culture medium to achieve the desired final concentrations. A typical concentration range could be from 0.01 ng/mL to 3000 ng/mL.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the ADCs. Include wells with medium only (no cells) as a blank control and wells with cells treated with vehicle only as a negative control.

-

Incubate the plate for 72 to 120 hours at 37°C with 5% CO2.

-

-

Cell Viability Measurement (MTS Assay Example):

-

After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is designed to evaluate the bystander killing effect of the ADC on HER2-negative cells when co-cultured with HER2-positive cells.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3)

-

HER2-negative cancer cell line (e.g., MDA-MB-468) stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

Trastuzumab Deruxtecan (DS-8201a)

-

Control ADC

-

96-well cell culture plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

Harvest and count both the HER2-positive and HER2-negative/GFP-positive cells.

-

Seed a mixture of the two cell lines into a 96-well plate. A common ratio is 1:1, but different ratios can be tested. The total cell number per well should be optimized for confluence at the end of the assay.

-

As controls, seed each cell line separately.

-

Incubate the plate at 37°C with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Trastuzumab Deruxtecan and the control ADC in complete culture medium.

-

Treat the co-cultures and single-culture controls with the ADCs.

-

Incubate for 72 to 144 hours.

-

-

Imaging and Analysis:

-

After the incubation period, wash the cells with PBS.

-

Image the wells using a fluorescence microscope or a high-content imaging system to visualize and count the number of viable GFP-positive (HER2-negative) cells. Bright-field images can be used to assess the overall cell confluence and the effect on the HER2-positive cells.

-

The reduction in the number of GFP-positive cells in the co-culture treated with Trastuzumab Deruxtecan, compared to the control ADC and the single-culture of HER2-negative cells, indicates a bystander effect.[3]

-

-

Quantitative Analysis:

-

Use image analysis software to quantify the number of GFP-positive cells in each well.

-

Calculate the percentage of viability of the HER2-negative cells in the co-culture relative to the untreated co-culture control.

-

Mandatory Visualizations

Caption: Mechanism of action of Trastuzumab Deruxtecan.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

Application Notes and Protocols: MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan for Solid Tumor Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting solid tumors. This system leverages the high potency of Exatecan, a topoisomerase I inhibitor, with a selectively cleavable peptide linker to ensure targeted drug delivery and minimize off-target toxicity. The inclusion of a cyclopropane moiety is intended to enhance the physicochemical properties of the linker-payload, potentially improving metabolic stability and therapeutic index. These application notes provide an overview of the technology, preclinical data from a closely related compound, and detailed protocols for its evaluation.

Mechanism of Action

The this compound drug-linker is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream with the potent Exatecan payload kept in an inactive state.

Upon binding to the target antigen on a tumor cell, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, into endosomes and subsequently trafficked to lysosomes. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome cleave the Gly-Gly-Phe-Gly peptide linker. This cleavage releases the active Exatecan payload inside the tumor cell.

Released Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of topoisomerase I leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis of the cancer cell. Furthermore, the membrane-permeable nature of Exatecan allows it to diffuse into neighboring tumor cells that may not express the target antigen, leading to a "bystander effect" that enhances the anti-tumor activity of the ADC.

Data Presentation

While specific data for the (S)-Cyclopropane variant is not publicly available, extensive preclinical and clinical data exists for a closely related ADC, SHR-A1811 , which utilizes the (R)-Cyclopropane isomer in its linker. SHR-A1811 is composed of the HER2-targeting antibody Trastuzumab, a cleavable linker, and an Exatecan derivative payload (SHR9265). This data provides a strong surrogate for the expected performance of ADCs developed with the this compound linker.

In Vitro Cytotoxicity

The cytotoxic activity of SHR-A1811 was evaluated against a panel of breast and gastric cancer cell lines with varying levels of HER2 expression.

| Cell Line | Cancer Type | HER2 Expression | SHR-A1811 IC50 (nM) |

| SK-BR-3 | Breast Cancer | High | 0.28 |

| JIMT-1 | Breast Cancer | Moderate | Not Reported |

| Capan-1 | Pancreatic Cancer | Low | Not Reported |

Data sourced from abstracts and publications on SHR-A1811. Specific IC50 values for all cell lines were not consistently reported in the reviewed literature.

Bystander Killing Effect

The ability of SHR-A1811 to induce bystander killing was assessed in a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells.

| Co-culture System | Target Cell Line | Bystander Cell Line | SHR-A1811 IC50 on Bystander Cells (nM) |

| SK-BR-3 + MDA-MB-468 | SK-BR-3 | MDA-MB-468 | 0.28 |

This demonstrates the potent bystander effect of the released Exatecan payload on neighboring antigen-negative cells.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of SHR-A1811 was evaluated in mouse xenograft models established with human cancer cell lines.

| Xenograft Model | Cancer Type | HER2 Expression | Treatment and Dosage | Tumor Growth Inhibition (TGI) | Observations |

| SK-BR-3 | Breast Cancer | High | Not Specified | Significant Inhibition | Dramatic and sustained inhibition of tumor growth.[1] |

| JIMT-1 | Breast Cancer | Moderate | Not Specified | Significant Inhibition | Dramatic and sustained inhibition of tumor growth.[1] |

| Capan-1 | Pancreatic Cancer | Low | Not Specified | Significant Inhibition | Dramatic and sustained inhibition of tumor growth.[1] |

| NCI-N87 | Gastric Cancer | High | 2.5 mg/kg | Superior to T-DXd | Dose-dependent tumor-inhibitory effect.[2] |

SHR-A1811 demonstrated potent and dose-dependent anti-tumor activity across models with varying HER2 expression levels, suggesting a wide therapeutic window.[3][4]

Plasma Stability

The stability of SHR-A1811 was assessed in plasma from various species.

| Species | Incubation Time | Payload Release |

| Human | 21 days | < 2% |

The low payload release indicates high stability of the linker in circulation, which is crucial for minimizing off-target toxicity.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate an ADC constructed with this compound.

Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the ADC against adherent cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative control)

-

Cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468) with 10% FBS

-

ADC construct and unconjugated antibody (for control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only for background measurement.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody control in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control to the respective wells.

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the untreated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: In Vivo Xenograft Model Efficacy Study

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the ADC in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Nude mice)

-

Tumor cell line of interest (e.g., NCI-N87)

-

ADC, vehicle control, and isotype control antibody

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

-

Subcutaneously inject 5-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-